Disodium hydrogen phosphate

Descripción general

Descripción

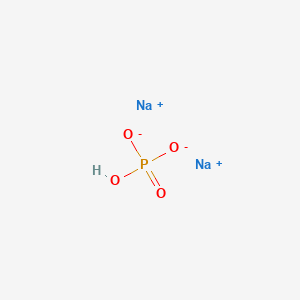

El fosfato de sodio dibásico, también conocido como hidrogenofosfato de disodio, es un compuesto inorgánico con la fórmula química Na₂HPO₄. Es uno de los varios fosfatos de sodio y se conoce en forma anhidra, así como en varios hidratos (por ejemplo, dihidrato, heptahidrato, dodecahidrato). Este compuesto aparece como un sólido cristalino blanco y es altamente soluble en agua pero insoluble en etanol . El fosfato de sodio dibásico se utiliza comúnmente en diversas aplicaciones, incluida la elaboración de alimentos, los productos farmacéuticos y el tratamiento del agua .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El fosfato de sodio dibásico se puede sintetizar neutralizando el ácido fosfórico (H₃PO₄) con hidróxido de sodio (NaOH): [ \text{H₃PO₄} + 2\text{NaOH} \rightarrow \text{Na₂HPO₄} + 2\text{H₂O} ]

Métodos de producción industrial: Industrialmente, el fosfato de sodio dibásico se prepara en un proceso de dos pasos. Primero, el fosfato dicálcico reacciona con el bisulfato de sodio, precipitando el sulfato de calcio: [ \text{CaHPO₄} + \text{NaHSO₄} \rightarrow \text{NaH₂PO₄} + \text{CaSO₄} ]

En el segundo paso, la solución de fosfato monosódico resultante se neutraliza parcialmente con hidróxido de sodio: [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]

Tipos de reacciones:

Neutralización: El fosfato de sodio dibásico se puede formar neutralizando el ácido fosfórico con hidróxido de sodio.

Hidrólisis: En soluciones acuosas, puede sufrir hidrólisis para formar fosfato monosódico e hidróxido de sodio: [ \text{Na₂HPO₄} + \text{H₂O} \rightleftharpoons \text{NaH₂PO₄} + \text{NaOH} ]

Reactivos y condiciones comunes:

Reactivos: Ácido fosfórico, hidróxido de sodio, bisulfato de sodio, fosfato dicálcico.

Condiciones: Por lo general, involucra soluciones acuosas y entornos de pH controlado.

Productos principales:

- Fosfato monosódico (NaH₂PO₄)

- Fosfato trisódico (Na₃PO₄)

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Disodium hydrogen phosphate is utilized in the pharmaceutical industry primarily as a buffering agent and stabilizer in drug formulations. Its ability to maintain pH levels is crucial in ensuring the stability and efficacy of various medications.

- Buffering Agent : It helps maintain the desired pH in injectable solutions and oral medications, which is essential for drug solubility and absorption .

- Drug Delivery Systems : Research has shown that this compound can be used in liposome-based drug delivery systems, enhancing the bioavailability of therapeutic agents. Liposomes encapsulate drugs, protecting them from degradation and improving their pharmacokinetics .

Food Industry Applications

In food production, this compound serves multiple functions:

- Emulsifier and Stabilizer : It acts as an emulsifier in processed foods, helping to blend ingredients that typically do not mix well, such as oil and water .

- pH Buffering : The compound is used to regulate acidity in food products, ensuring consistency and preventing spoilage .

- Nutritional Supplement : It is sometimes added to dietary supplements due to its phosphorus content, which is vital for various metabolic processes.

Water Treatment

This compound plays a significant role in water treatment processes:

- Corrosion Control : It is used to inhibit corrosion in water systems by forming protective layers on metal surfaces .

- Scale Inhibition : The compound helps reduce scale formation in pipes and equipment, extending their lifespan and improving efficiency .

Industrial Applications

The compound finds utility in various industrial sectors:

- Textile Industry : this compound is employed as a buffering agent during textile processing, helping to maintain the pH of dye baths for consistent dye uptake .

- Cleaning Products : It is included in formulations for detergents and cleaning agents due to its ability to enhance cleaning efficiency through pH control .

Agricultural Uses

In agriculture, this compound serves as a fertilizer component:

- Nutrient Source : It provides phosphorus, an essential nutrient for plant growth, thus enhancing crop yield .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- A study demonstrated that incorporating this compound into composite phase change materials improved thermal properties, making it suitable for energy storage applications .

- Research on electrochemical migration inhibition revealed that this compound can retard the anodic dissolution of tin by forming stable tin phosphate complexes, thus prolonging the life of electronic components .

Mecanismo De Acción

El fosfato de sodio dibásico ejerce principalmente sus efectos a través de su capacidad amortiguadora y sus propiedades osmóticas. En los sistemas biológicos, ayuda a mantener la estabilidad del pH, lo cual es crucial para las reacciones enzimáticas y las funciones celulares . Como laxante osmótico, aumenta la concentración de solutos en la luz intestinal, atrayendo agua a la luz y promoviendo las deposiciones .

Comparación Con Compuestos Similares

El fosfato de sodio dibásico se puede comparar con otros fosfatos de sodio como:

- Fosfato monosódico (NaH₂PO₄): Contiene un ion sodio por molécula y es más ácido.

- Fosfato trisódico (Na₃PO₄): Contiene tres iones sodio por molécula y es más básico .

Unicidad: El fosfato de sodio dibásico es único debido a su basicidad moderada y versatilidad en diversas aplicaciones, lo que lo convierte en un compuesto valioso tanto en entornos de laboratorio como industriales .

Propiedades

Número CAS |

7558-79-4 |

|---|---|

Fórmula molecular |

H3NaO4P |

Peso molecular |

120.985 g/mol |

Nombre IUPAC |

disodium;hydrogen phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clave InChI |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canónico |

OP(=O)(O)O.[Na] |

Números CAS relacionados |

65185-91-3 |

Sinónimos |

Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate; |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.